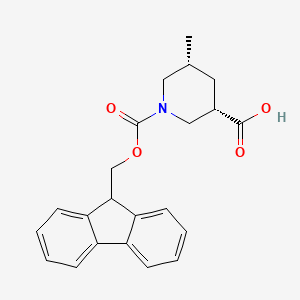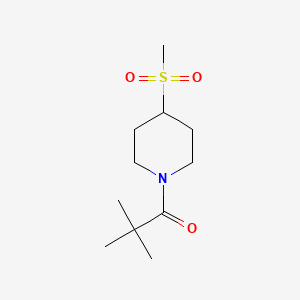
2,2-Dimethyl-1-(4-(methylsulfonyl)piperidin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-1-(4-(methylsulfonyl)piperidin-1-yl)propan-1-one, commonly known as Dibutylone, is a synthetic cathinone that belongs to the β-ketoamphetamine family. It is a designer drug that has been gaining popularity in recent years due to its psychoactive effects. Dibutylone is a potent stimulant that has been found to have similar effects to other cathinones such as Mephedrone and Methylone.
科学的研究の応用
Solvent and Reaction Medium
Dimethyl sulfoxide (DMSO) is a compound known for its solvent properties, which shares a functional group (sulfonyl) with the compound . DMSO has been extensively used in scientific research due to its ability to dissolve both polar and nonpolar compounds, making it an invaluable solvent in organic synthesis and pharmaceutical research. Its unique solvent capabilities stem from its amphipathic nature, combining two hydrophobic methyl groups with a polar sulfoxide group, facilitating the dissolution of a wide range of substances (Kiefer, Noack, & Kirchner, 2011).
Catalytic and Photocatalytic Applications
Compounds containing methylsulfonyl groups have been studied for their catalytic properties. For instance, research on the oxidation of sulfur compounds highlights the importance of catalysts in environmental remediation, particularly in the degradation of reduced sulfur compounds that are by-products of industrial processes. Although not directly related to 2,2-Dimethyl-1-(4-(methylsulfonyl)piperidin-1-yl)propan-1-one, the study underscores the potential for compounds with sulfonyl groups to act in catalytic roles, hinting at possible applications in pollution control and chemical synthesis (Cantau et al., 2007).
Biomedical Research
The sulfonyl functional group is also prominent in pharmacological agents, indicating that compounds bearing this group, such as 2,2-Dimethyl-1-(4-(methylsulfonyl)piperidin-1-yl)propan-1-one, could find applications in drug development and biomedical research. Sulfonyl-containing compounds have been explored for their therapeutic effects, including anti-inflammatory and analgesic properties. DMSO itself is known for its penetration-enhancing effects, which could imply potential uses of related compounds in drug delivery systems, enhancing the bioavailability of therapeutics (Hoang et al., 2021).
特性
IUPAC Name |
2,2-dimethyl-1-(4-methylsulfonylpiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3S/c1-11(2,3)10(13)12-7-5-9(6-8-12)16(4,14)15/h9H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWAFCYHOVTKIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-morpholin-4-ylsulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2688492.png)
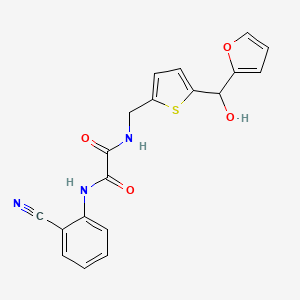

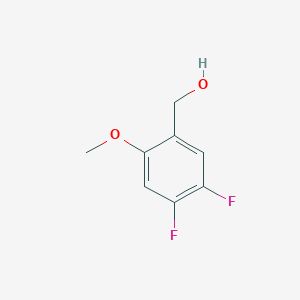
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methoxybenzamide](/img/structure/B2688501.png)


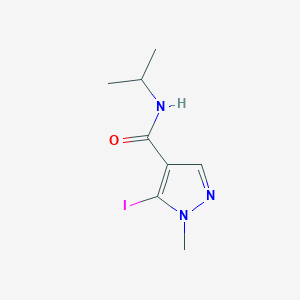
![1-[1-(2,4-Difluorophenyl)propyl]piperazine](/img/structure/B2688507.png)

![(E)-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2688510.png)
